(3R,4R)-rel-4-Fluoropiperidin-3-ol hydrochloride is a fluorinated derivative of piperidine, a cyclic amine commonly utilized in medicinal chemistry. This compound is characterized by the presence of a fluorine atom at the 4-position of the piperidine ring and a hydroxyl group at the 3-position. The hydrochloride salt form enhances its solubility in water, making it suitable for various biological applications. The compound has garnered attention due to its potential therapeutic uses and its role as a building block in drug development.
The compound is cataloged under several identifiers, including its CAS number 955028-83-8 and molecular formula CHClFNO. It is available from various chemical suppliers and databases, including PubChem and Ambeed, which provide detailed specifications and safety information regarding its handling and use .
(3R,4R)-rel-4-Fluoropiperidin-3-ol hydrochloride is classified as a fluorinated organic compound. It falls under the category of piperidines, which are cyclic amines known for their versatility in medicinal chemistry. The introduction of fluorine into organic molecules often alters their pharmacokinetic properties, making them valuable in drug design.
The synthesis of (3R,4R)-rel-4-Fluoropiperidin-3-ol hydrochloride typically involves several steps:
Technical details regarding specific reagents and conditions used can vary based on the synthetic route chosen. For example, using reagents like sulfur tetrafluoride or potassium fluoride can facilitate the fluorination step effectively.
The molecular structure of (3R,4R)-rel-4-Fluoropiperidin-3-ol hydrochloride can be described as follows:
The stereochemistry at the 3 and 4 positions is crucial for its biological activity. The compound's three-dimensional conformation is essential for its interaction with biological targets.
(3R,4R)-rel-4-Fluoropiperidin-3-ol hydrochloride can participate in various chemical reactions typical of alcohols and amines:
These reactions are significant for modifying the compound to enhance its pharmacological properties or to create derivatives with different functionalities.
The mechanism of action for (3R,4R)-rel-4-Fluoropiperidin-3-ol hydrochloride primarily involves its interaction with biological targets such as receptors or enzymes. Fluorinated compounds often exhibit altered binding affinities compared to their non-fluorinated counterparts due to changes in electronic properties and sterics introduced by the fluorine atom.
In particular, this compound may influence neurotransmitter systems or other biochemical pathways depending on its specific targets in therapeutic contexts. For example, it could act as an inhibitor or modulator in pathways relevant to neurological disorders.
Quantitative structure–activity relationship (QSAR) studies may provide insights into how structural modifications influence biological activity, although specific data for this compound may need further empirical investigation.
Relevant analyses such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry can provide detailed insights into its structural integrity and purity.
(3R,4R)-rel-4-Fluoropiperidin-3-ol hydrochloride has potential applications in:
Asymmetric fluorination of piperidine scaffolds requires precise stereocontrol to install fluorine atoms at specific positions. For (3R,4R)-4-fluoropiperidin-3-ol hydrochloride, a prominent approach employs chiral auxiliaries to direct nucleophilic fluorination. In one patented method, chiral amines derived from tert-butanesulfinamide or (1R,2S)-1-amino-2-indanol serve as stereodirecting agents. These auxiliaries enable enantioselective ring-opening fluorination of epoxides or aziridines using BF₃·Et₂O or hypofluorous acid derivatives as fluorine sources. The reaction proceeds under mild conditions (−78°C to 25°C) in aprotic solvents (e.g., tetrahydrofuran), yielding fluorinated intermediates with >90% enantiomeric excess (ee) [6].
Alternative catalytic methods leverage chiral iodine catalysts to activate BF₃·Et₂O for fluorination. This system facilitates in situ generation of electrophilic fluorine species that react with alkenyl-piperidine precursors, achieving diastereoselectivities >20:1 dr. However, competing side reactions and catalyst sensitivity limit its broad application for piperidines compared to epoxy-ring systems [5] [6]. Post-fluorination steps involve Boc-protection of the piperidine nitrogen to prevent racemization during downstream transformations. The Boc group is later cleaved under acidic conditions (e.g., HCl/dioxane) to facilitate hydrochloride salt formation [6].
Table 1: Key Asymmetric Fluorination Reagents and Performance Metrics
Reagent | Chiral Controller | Temperature | ee (%) | Application Scope |
---|---|---|---|---|
BF₃·Et₂O | Iodine (III) catalyst | −25°C | 80–99 | Broad (limited for piperidines) |
Hypofluorous acid | tert-Butanesulfinamide | −78°C | >90 | Piperidine epoxides |
DAST* | None (racemic) | 25°C | N/A | Low stereoselectivity |
*DAST = Diethylaminosulfur trifluoride, primarily used in racemic routes [9].
Stereoselective hydroxylation at the C3 position of 4-fluoropiperidine involves ketone reduction or epoxide hydrolysis. For the (3R,4R) isomer, sodium borohydride (NaBH₄) reduction of a 4-fluoro-3-ketopiperidine precursor in methanol achieves high syn-diastereoselectivity (dr >10:1). The reaction exploits the Felkin-Ahn model, where fluorine steric bulk directs hydride attack from the less hindered face [6]. Alternatively, acidic hydrolysis (HCl/H₂O) of a 3,4-epoxy-piperidine intermediate yields the trans-diol with regioselective ring-opening at C3. This method requires careful pH control to prevent dehalogenation [6].
Hydrochloride salt formation occurs via protonation of the piperidine nitrogen using hydrogen chloride (HCl) in anhydrous solvents. Critical parameters include:
The final hydrochloride salt displays characteristic properties: melting point >200°C (decomp.), water solubility >50 mg/mL, and stability under inert storage [1].
Racemic synthesis of 4-fluoropiperidin-3-ol hydrochloride relies on non-chiral fluorination agents like DAST or XtalFluor-E. DAST-mediated fluorination of 3-hydroxypiperidin-4-one proceeds at 25°C in CH₂Cl₂ but suffers from low stereoselectivity (50:50 dr) and hydrodefluorination side reactions (15–20% yield loss). Subsequent borohydride reduction generates a racemic mixture of (3R,4R) and (3S,4S) isomers, requiring costly chromatographic separation [9].
In contrast, enantiopure routes leverage chiral controllers to directly access the (3R,4R) isomer. A patented sequence achieves this via:
This method delivers 97% ee and 65% overall yield, outperforming racemic paths (35% yield after resolution). Economic analysis shows a 40% cost reduction per gram for enantiopure synthesis despite higher catalyst expenses, due to avoiding separation steps [6].
Table 2: Racemic vs. Enantiopure Synthesis Performance
Parameter | Racemic Route | Enantiopure Route |
---|---|---|
Fluorination Reagent | DAST | Hypofluorous acid |
Key Steps | 4 steps + separation | 3 steps |
Overall Yield | 35% | 65% |
ee/dr | 50:50 dr | >97% ee, >20:1 dr |
Purity Post-Crystallization | 98% (HPLC) | >99.5% (HPLC) |
Enantiopure products are commercially cataloged (e.g., BLD Pharm’s (3S,4R)-isomer, CAS 1443380-89-9), underscoring industrial scalability [4]. Post-synthesis resolution using supercritical fluid chromatography (SFC) with chiral stationary phases (e.g., Chiralpak AD-H) can upgrade racemic mixtures to >99% ee, but adds $150–200/g processing costs [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: